2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a piperazine ring, a benzo[d]imidazole moiety, and a trifluoromethyl phenyl group
Properties
IUPAC Name |
2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O/c1-28-19-5-3-2-4-18(19)27-20(28)14-29-10-12-30(13-11-29)15-21(31)26-17-8-6-16(7-9-17)22(23,24)25/h2-9H,10-15H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPHZBGTCVJYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]imidazole core. One common approach is to react o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzo[d]imidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The piperazine ring can be reduced to form different derivatives.
Substitution: : The benzo[d]imidazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often employed.
Major Products Formed
Oxidation: : Trifluoromethyl derivatives with varying oxidation states.
Reduction: : Piperazine derivatives with different substituents.
Substitution: : Substituted benzo[d]imidazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including the compound , as anticancer agents. Research indicates that compounds with similar structures can inhibit kinesin spindle protein (KSP), which is crucial for cancer cell division. By modulating KSP activity, these compounds may prevent tumor growth and proliferation .
Case Study:
A study demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against various cancer cell lines, suggesting that the compound could be developed into an effective anticancer drug .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzimidazole derivatives have been tested against a range of microorganisms, showing varying degrees of efficacy. For instance, certain derivatives have demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| Compound A | 100 | Bactericidal |
| Compound B | 200 | Bacteriostatic |
| Compound C | 400 | Weak |
Anti-inflammatory Effects
Benzimidazole derivatives are also being investigated for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, indicating their potential use in treating inflammatory diseases .
Case Study:
In vivo studies revealed that specific benzimidazole compounds significantly reduced inflammation in animal models, suggesting their application in managing conditions like arthritis .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
List of Similar Compounds
Benzimidazole derivatives: : Albendazole, Mebendazole, Thiabendazole
Piperazine-based compounds: : Paracetamol, Diphenhydramine
Biological Activity
The compound 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic derivative of benzimidazole, a class of nitrogenous heterocycles known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzimidazole core linked to a piperazine moiety, which is commonly associated with enhanced bioactivity in medicinal chemistry. The trifluoromethyl group is known to improve metabolic stability and lipophilicity, potentially enhancing the compound's efficacy.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with benzimidazole scaffolds exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that certain benzimidazole derivatives possess minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .
Anticancer Activity
Recent investigations into benzimidazole derivatives have highlighted their anticancer potential. Compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the piperazine ring is believed to enhance these effects by facilitating interactions with cellular targets .
Antidiabetic Potential
Research has also explored the antidiabetic properties of piperazine-containing compounds. Some derivatives have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase, indicating their potential role in managing diabetes .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is significantly influenced by their structural components. Key aspects include:
- Substituents on the Benzimidazole Ring : Variations in substituents can modulate activity; for example, electron-withdrawing groups like trifluoromethyl enhance potency against certain pathogens.
- Piperazine Modifications : Changes to the piperazine moiety can affect binding affinity to biological targets, impacting both efficacy and selectivity.
Table 1 summarizes some SAR findings related to similar benzimidazole derivatives:
| Compound | Substituent | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | -CF3 | 50 | Antibacterial |
| Compound B | -OCH3 | 62.5 | Antifungal |
| Compound C | -Cl | 25 | Anticancer |
Case Studies
- Antibacterial Activity : A study evaluated several benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 50 µg/mL against S. aureus, outperforming standard antibiotics like ampicillin .
- Anticancer Efficacy : In vitro assays on human cancer cell lines revealed that a related benzimidazole derivative induced apoptosis with an IC50 value of 30 µM, showcasing its potential as an anticancer agent .
- Antidiabetic Effects : A recent study reported that a piperazine derivative reduced postprandial blood glucose levels in diabetic rats by inhibiting α-glucosidase activity, indicating its therapeutic potential in diabetes management .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves coupling reactions between the benzimidazole-piperazine intermediate and the trifluoromethylphenyl acetamide moiety. A common approach includes:
- Step 1 : Alkylation of 1-methyl-1H-benzimidazole-2-carbaldehyde with a piperazine derivative under basic conditions to form the piperazine-linked benzimidazole intermediate.
- Step 2 : Reaction of the intermediate with chloroacetyl chloride, followed by coupling with 4-(trifluoromethyl)aniline to yield the final acetamide product .
- Key reagents : Sodium hydride (base), chloroacetyl chloride, and DMF as a solvent.
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 7.0–8.5 ppm (aromatic protons from benzimidazole and trifluoromethylphenyl groups), and δ 10–11 ppm (amide NH) .
- Mass Spectrometry (MS) : Molecular ion peak matching the calculated molecular weight (e.g., [M+H]+ at m/z 461.2) .
- Elemental Analysis (CHN) : Confirmation of C, H, N content within ±0.4% of theoretical values .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (3:7 to 1:1) to resolve polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) .
Advanced Research Questions
Q. How can synthesis yield be optimized when steric hindrance occurs in the benzimidazole moiety?
- Reaction Solvent : Replace DMF with THF to reduce aggregation of intermediates .
- Temperature Control : Conduct coupling reactions at 0–5°C to minimize side-product formation .
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. How to address discrepancies in reported biological activities of structural analogs?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., replacing trifluoromethyl with chloro or methoxy groups) on receptor binding .
- In Silico Docking : Model interactions with target receptors (e.g., histamine H1/H4 receptors) to identify critical binding motifs .
- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 for GPCR assays) and control compounds across studies .
Q. What strategies elucidate the role of the piperazine ring in pharmacokinetics?
- LogP Measurement : Compare partition coefficients of the parent compound vs. analogs lacking the piperazine ring to assess lipophilicity .
- Metabolic Stability Assays : Incubate with liver microsomes to evaluate oxidative metabolism (CYP450-mediated) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions in serum .
Q. How to design experiments to resolve conflicting cytotoxicity data in cancer cell lines?
- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify IC50 shifts due to off-target effects .
- Combinatorial Screens : Pair the compound with kinase inhibitors (e.g., EGFR or PI3K inhibitors) to uncover synergistic mechanisms .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorogenic substrates to confirm programmed cell death pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
